N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound featuring a benzothiazole moiety, a hydroxyphenyl group, and a dioxopyrrolidinyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole intermediate is then coupled with a hydroxyphenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Dioxopyrrolidinyl Benzamide: The final step involves the reaction of the intermediate with a dioxopyrrolidinyl benzamide derivative, typically under mild heating and in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The benzothiazole moiety can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins. The dioxopyrrolidinyl benzamide structure allows for additional interactions through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde: Studied for its proton transfer dynamics and potential in photochemistry.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of a benzothiazole moiety with a hydroxyphenyl group and a dioxopyrrolidinyl benzamide structure. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-19-10-7-15(13-17(19)24-26-18-3-1-2-4-20(18)32-24)25-23(31)14-5-8-16(9-6-14)27-21(29)11-12-22(27)30/h1-10,13,28H,11-12H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFDQCPTZADKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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